Methyl chlorodifluoroacetate
Overview
Description
Methyl chlorodifluoroacetate is an organic compound with the molecular formula C3H3ClF2O2. It is a colorless, volatile liquid known for its use as a trifluoromethylating agent. This compound is utilized in various chemical reactions and has significant applications in scientific research and industrial processes .
Mechanism of Action
Target of Action
Methyl chlorodifluoroacetate is a trifluoromethylating agent
Mode of Action
This can alter the properties of the target molecule, such as its reactivity, stability, and polarity .
Biochemical Pathways
It has been used in the preparation of 2,2-difluoro-3-hydroxyesters and gem-difluorocyclopropane , indicating its role in the synthesis of these compounds.
Result of Action
The results of this compound’s action are primarily seen in its role as a trifluoromethylating agent. It can introduce a trifluoromethyl group into a variety of organic compounds, altering their properties and potentially their biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl chlorodifluoroacetate can be synthesized through the reaction of chlorodifluoroacetic acid with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods: In industrial settings, this compound is produced by the esterification of chlorodifluoroacetic acid with methanol. This process involves the use of acid catalysts such as sulfuric acid or hydrochloric acid to facilitate the reaction. The reaction mixture is then subjected to distillation to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions: Methyl chlorodifluoroacetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form chlorodifluoroacetic acid.
Reduction Reactions: It can be reduced to form difluoroacetic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution: Products include various substituted difluoroacetates.
Oxidation: The major product is chlorodifluoroacetic acid.
Reduction: The major products are difluoroacetic acid derivatives.
Scientific Research Applications
Methyl chlorodifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a trifluoromethylating agent in the synthesis of various fluorinated compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving fluorinated substrates.
Medicine: It is utilized in the development of pharmaceuticals, particularly in the synthesis of fluorinated drug candidates.
Industry: this compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
Comparison with Similar Compounds
- Methyl trifluoroacetate
- Ethyl chlorodifluoroacetate
- Ethyl bromodifluoroacetate
- Methyl difluoroacetate
- Ethyl difluoroacetate
Comparison: Methyl chlorodifluoroacetate is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct reactivity and stability. Compared to methyl trifluoroacetate, it has a chlorine atom that can participate in additional substitution reactions. Ethyl chlorodifluoroacetate and ethyl bromodifluoroacetate have similar structures but differ in their alkyl groups and halogen atoms, affecting their reactivity and applications. Methyl difluoroacetate and ethyl difluoroacetate lack the chlorine atom, making them less versatile in certain chemical reactions .
Properties
IUPAC Name |
methyl 2-chloro-2,2-difluoroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClF2O2/c1-8-2(7)3(4,5)6/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUPLMYXZJKHEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(F)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061742 | |
Record name | Methyl chlorodifluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1514-87-0 | |
Record name | Methyl 2-chloro-2,2-difluoroacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1514-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, 2-chloro-2,2-difluoro-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001514870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, 2-chloro-2,2-difluoro-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl chlorodifluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl chlorodifluoroacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.686 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the atmospheric fate of methyl chlorodifluoroacetate?
A: [] this compound (MCDFA) reacts with chlorine atoms in the atmosphere. This reaction leads to the formation of chlorofluoroacetic acid (CF2ClC(O)OH) with a yield of approximately 34%. The primary pathway for this formation involves the reaction of alkoxy radicals (formed after H-atom abstraction by Cl) with oxygen (O2).
Q2: How does the atmospheric reactivity of this compound compare to ethyl chlorodifluoroacetate?
A: [] While both MCDFA and ethyl chlorodifluoroacetate (ECDFA) react with chlorine atoms in the atmosphere, the rate coefficient for ECDFA is significantly higher. This means ECDFA is removed from the atmosphere more quickly than MCDFA. Interestingly, the yield of chlorofluoroacetic acid is also significantly higher for ECDFA (86%) compared to MCDFA (34%). This difference is attributed to the dominant degradation pathway for each compound: O2 reaction for MCDFA and α-ester rearrangement for ECDFA.
Q3: Can this compound be used to introduce trifluoromethyl groups into molecules?
A: [, , ] Yes, this compound can act as a convenient trifluoromethylating agent in organic synthesis. For example, it can be used in the presence of potassium fluoride (KF) and copper iodide (CuI) to introduce a trifluoromethyl group onto an aryl iodide, as demonstrated in the synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate.
Q4: Are there alternative methods for generating difluorocarbene from this compound?
A: [, ] Yes, besides using this compound as a trifluoromethylating agent, it can also be used as a precursor for generating difluorocarbene. One method involves decomposition by alkali metal halides. Another approach utilizes an electrochemical, nickel-catalyzed Reformatsky reaction with MCDFA.
Q5: What is known about the structure of this compound?
A: [] The microwave spectrum of MCDFA has been studied, providing information about its structure. The study revealed details about the methyl internal rotation and chlorine nuclear electric quadrupole coupling within the MCDFA molecule.
Q6: Can this compound be used to make polymers?
A: [] Yes, chlorodifluoroacetaldehyde, a precursor to MCDFA, can be polymerized to create polychlorodifluoroacetaldehyde. This polymer can exist in both crystalline and amorphous forms, depending on the polymerization conditions. The thermal stability of the polymer can be improved by end-capping with acetylation.
Q7: Can this compound be used in the synthesis of pharmaceutically relevant compounds?
A: [] Yes, MCDFA can be employed in multistep synthesis to create compounds with potential pharmaceutical applications. For example, it is utilized in the synthesis of 3-(difluoromethoxy)-N-(3, 5-dichloropyridin-4-yl)-4-(cyclopropylmethoxy) benzamide, which may have potential use as a pharmaceutical agent.
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